molecular formula C18H19FN2O3S B2524004 4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941873-72-9

4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2524004
CAS No.: 941873-72-9
M. Wt: 362.42
InChI Key: RZYXFRLDRHEZAQ-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperidinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction between a suitable piperidine derivative and a phenyl compound under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is incorporated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide bond by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
  • 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and lipophilicity, while the piperidinyl group contributes to its potential biological activity.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-12-16(9-10-17(13)19)25(23,24)20-14-5-7-15(8-6-14)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYXFRLDRHEZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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